
1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine
Descripción general
Descripción
“1-(3-Bromo-5-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.1 .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-fluorophenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring which is substituted with bromine and fluorine atoms .Physical And Chemical Properties Analysis
The boiling point of “1-(3-Bromo-5-fluorophenyl)pyrrolidine” is predicted to be 315.3±32.0 °C and its density is predicted to be 1.485±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reaction
1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine is utilized in the Suzuki–Miyaura cross-coupling reaction, a key method in organic synthesis. This process involves the reaction of aryl bromides, such as 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine, with boronic esters under specific conditions, leading to the formation of biologically significant compounds. For instance, this reaction has been applied in the multikilogram synthesis of the compound E2040 (Urawa et al., 2002).
Synthesis of Piperazine Derivatives
Piperazine derivatives, including those incorporating 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine, are synthesized for various biological activities. These compounds have been evaluated for their antibacterial properties against human pathogens, with some derivatives demonstrating significant inhibition of bacterial growth (Nagaraj et al., 2018).
Antitumor Activity
A novel series of Schiff bases containing 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine has been synthesized and tested for antitumor activity. These compounds have shown promising results, particularly against certain tumor cells, indicating the potential of this molecule in cancer research (Ding et al., 2016).
Derivatization for Mass Spectrometry
1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine has been used as a derivatization agent in mass spectrometric analysis. This application is particularly valuable in enhancing the detection of specific compounds, such as steroids, in complex biological samples (Nishio et al., 2007).
Novel Neuroleptic Agents
Compounds derived from 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine have been synthesized and evaluated for their potential as neuroleptic (antipsychotic) agents. These studies contribute to the development of new treatments for psychiatric disorders (Hino et al., 1988).
Fluorescence Sensing in Aqueous Solutions
1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine has been integrated into compounds used as fluorescent probes for determining pH and viscosity in aqueous solutions. This application highlights the potential of this molecule in developing sensitive and versatile sensing materials (Bakov et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c1-14-2-4-15(5-3-14)11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKZHIZADWIDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

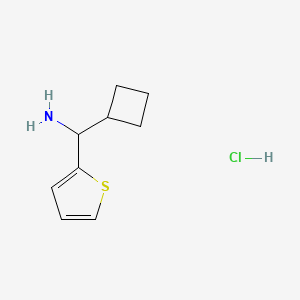
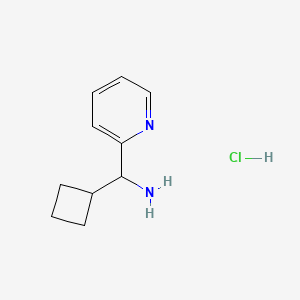
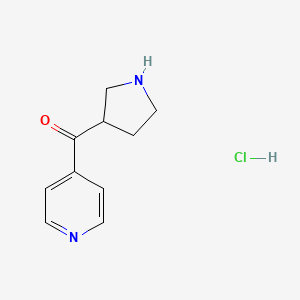
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472038.png)
![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472039.png)
![4-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1472040.png)

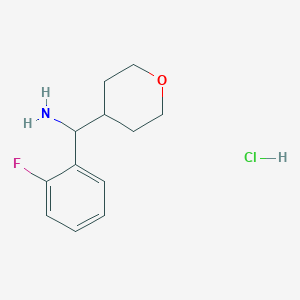
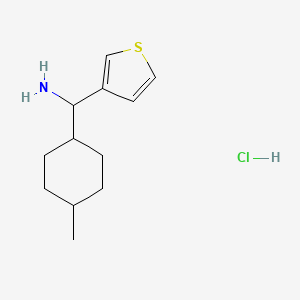




![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)